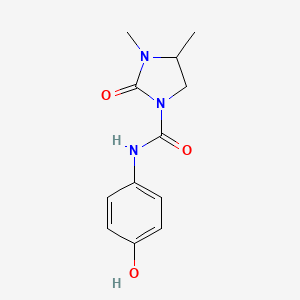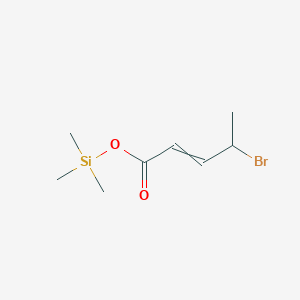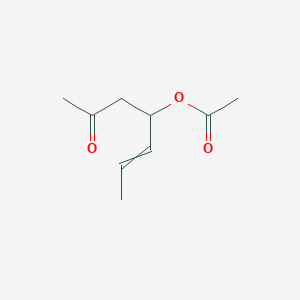
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is a synthetic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, a dimethyl-2-oxoimidazolidine ring, and a carboxamide group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzaldehyde with dimethylamine to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl chloroformate to yield the desired compound. The reaction conditions often require controlled temperatures and the use of solvents such as acetonitrile or dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the imidazolidine ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signaling pathways and exerting biological effects such as apoptosis or anti-inflammatory responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-Hydroxyphenyl)acetamide:
N-(4-Hydroxyphenyl)retinamide:
Uniqueness
N-(4-Hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
89645-76-1 |
|---|---|
Molekularformel |
C12H15N3O3 |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-(4-hydroxyphenyl)-3,4-dimethyl-2-oxoimidazolidine-1-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c1-8-7-15(12(18)14(8)2)11(17)13-9-3-5-10(16)6-4-9/h3-6,8,16H,7H2,1-2H3,(H,13,17) |
InChI-Schlüssel |
MYGVICYQIGCVPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN(C(=O)N1C)C(=O)NC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![11-Bromobicyclo[8.3.1]tetradeca-1(14),10,12-triene](/img/structure/B14402743.png)


![1,4-Bis[(ethenylsulfanyl)methyl]benzene](/img/structure/B14402768.png)









![[2-(4-Chlorophenyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]acetic acid](/img/structure/B14402835.png)
